molecular formula C3H4N2O2S2 B13521200 1,2-Thiazole-4-sulfonamide CAS No. 88947-24-4

1,2-Thiazole-4-sulfonamide

Cat. No.: B13521200
CAS No.: 88947-24-4
M. Wt: 164.21 g/mol
InChI Key: SBSOCHQKICWYNE-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-sulfonamide ( 88947-24-4) is a chemical building block with the molecular formula C3H4N2O2S2 and a molecular weight of 164.21 g/mol . It is characterized by a five-membered 1,2-thiazole (isothiazole) ring system linked to a sulfonamide functional group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The broader class of sulfonamide-functionalized heterocycles has demonstrated considerable biological potential. Research on similar molecular frameworks, such as sulfonamide-1,2,4-triazoles and 1,3,4-thiadiazoles, has shown promising antifungal activity against a range of micromycetes, comparable to the commercial fungicide bifonazole . Some of these compounds have also exhibited a bactericidal effect on par with streptomycin and superior to chloramphenicol against various bacterial strains . The strategic combination of a sulfonamide moiety with a five-membered heterocycle like 1,2-thiazole is a recognized approach in drug discovery for creating pharmacologically compatible molecules . As a reagent, 1,2-Thiazole-4-sulfonamide is intended for use in chemical synthesis and pharmaceutical R&D. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88947-24-4

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.21 g/mol

IUPAC Name

1,2-thiazole-4-sulfonamide

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7)

InChI Key

SBSOCHQKICWYNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NS1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonylation Reaction

The sulfonylation of 2-aminothiazole is typically carried out by reacting it with an aryl or alkyl sulfonyl chloride in the presence of a base such as sodium acetate or sodium carbonate. The reaction conditions and workup are as follows:

Parameter Typical Conditions
Starting materials 2-Aminothiazole (1 equiv), sulfonyl chloride (1.2–1.5 equiv)
Solvent Water or dichloromethane (DCM)
Base Sodium acetate or sodium carbonate (1.5–2 equiv)
Temperature 80–85 °C (aqueous) or room temperature (DCM)
Reaction time 4–8 hours (aqueous), or until completion monitored by TLC (DCM)
Workup Filtration of solid product (aqueous), or extraction with DCM (organic)
Purification Recrystallization from ethanol or column chromatography

Example:
Synthesis of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide:

  • 2-Aminothiazole (1 g, 9.98 mmol)
  • 4-Methylbenzenesulfonyl chloride (2.85 g, 14.97 mmol)
  • Sodium acetate (2.71 g, 19.96 mmol) in water (15 mL)
  • Heated at 80–85 °C for 4 hours
  • Yield: 83%, light brown powder, mp 150–152 °C.

Alkylation of N-Sulfonylated Intermediates

In some cases, the sulfonamide nitrogen is further alkylated to produce derivatives with enhanced properties. This step involves:

  • Treatment of the N-sulfonylated intermediate with alkylating agents such as alkyl halides.
  • Use of solvents like dimethylformamide (DMF) and bases such as calcium hydride.
  • Reaction temperatures around 50–55 °C with stirring.
  • Reaction monitoring by TLC.
  • Purification by recrystallization or chromatography.

This step yields alkylated 1,2-thiazole sulfonamides in high yields (typically >80%).

Alternative Solvent and Base Systems

Some protocols utilize organic solvents like dichloromethane at room temperature with sodium carbonate as the base. This milder condition is suitable for sensitive substituents on the sulfonyl chloride and provides good yields (40–70% range). The organic layer is dried over anhydrous sodium sulfate and purified by recrystallization or silica gel chromatography.

Representative Data Table of Preparation Conditions and Yields

Compound Sulfonyl Chloride Type Solvent Base Temp (°C) Time (h) Yield (%) Physical State Melting Point (°C) Ref.
4-Methyl-N-(thiazol-2-yl)benzenesulfonamide 4-Methylbenzenesulfonyl chloride Water Sodium acetate 80–85 4 83 Light brown powder 150–152
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide 4-Bromobenzenesulfonyl chloride Water Sodium acetate 80–85 8 88 Light brown powder 185–187
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide 4-Fluorobenzenesulfonyl chloride Water Sodium acetate 80–85 8 82 Dark brown powder 154–156
N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide 4-(Trifluoromethyl)benzenesulfonyl chloride DCM Sodium carbonate RT Until TLC completion 44 Off-white solid 199–200

Purification and Characterization

  • Recrystallization solvents commonly include absolute ethanol or ethyl acetate.
  • Column chromatography on silica gel is used for further purification when necessary.
  • Characterization is confirmed by:
    • FTIR : Identification of sulfonamide S=O stretches (~1150–1350 cm⁻¹), NH bending.
    • NMR : Characteristic chemical shifts for thiazole protons and aromatic protons.
    • Mass spectrometry : Molecular ion peaks consistent with expected molecular weights.
    • Melting point : Consistent with literature values for purity assessment.

Summary and Professional Insights

The preparation of 1,2-thiazole-4-sulfonamide compounds is reliably achieved through sulfonylation of 2-aminothiazole with sulfonyl chlorides under mild to moderate conditions. The reaction is typically conducted in aqueous media with sodium acetate or sodium carbonate as base, or alternatively in organic solvents like dichloromethane. The reaction proceeds efficiently at 80–85 °C or room temperature depending on the solvent system. Subsequent alkylation of the sulfonamide nitrogen allows for structural diversification.

The methods are well-documented, reproducible, and yield high-purity products suitable for biological evaluation. Spectroscopic and chromatographic techniques confirm the structural integrity and purity of the synthesized compounds. This synthetic route is versatile and amenable to scale-up, making it valuable for drug discovery and development programs involving thiazole sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Thiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Thiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Thiazole-4-sulfonamide with structurally and functionally related sulfonamide derivatives, focusing on molecular features, stability, and applications. Key compounds include 1,3,4-thiadiazole sulfonamides (e.g., acetazolamide) and their derivatives from pharmacopeial standards .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications
1,2-Thiazole-4-sulfonamide Thiazole Sulfonamide at C4 Theoretical use in enzyme inhibition (inference from analogs)
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) 1,3,4-Thiadiazole Amino group at C5, sulfonamide at C2 Carbonic anhydrase inhibitor; diuretic; glaucoma treatment
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid 1,3,4-Thiadiazole Acetamido at C5, sulfonic acid at C2 Precursor for sulfonamide synthesis; improved solubility
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Mercapto (-SH) at C5, acetamide at C2 Antioxidant potential; metal-chelating properties

Key Findings:

Structural Impact on Bioactivity :

  • The 1,3,4-thiadiazole core (e.g., acetazolamide) enhances binding to carbonic anhydrase due to its planar structure and dual nitrogen atoms, which facilitate hydrogen bonding . In contrast, the thiazole ring in 1,2-Thiazole-4-sulfonamide may exhibit weaker enzyme affinity due to reduced electronegativity and steric differences.
  • Substituent Position : Sulfonamide groups at the 2-position in thiadiazoles (vs. 4-position in thiazoles) optimize steric alignment with enzyme active sites, as seen in acetazolamide’s clinical efficacy .

Physicochemical Properties :

  • Solubility : Thiadiazole sulfonamides (e.g., 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid) exhibit higher aqueous solubility than thiazole analogs due to additional polar groups (e.g., acetamido) .
  • Stability : Thiadiazole derivatives like N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide show greater thermal stability compared to thiazoles, attributed to stronger S-N and S-C bonds .

Pharmacopeial Standards :

  • USP41 guidelines specify stringent quality criteria for thiadiazole sulfonamides, including ≤0.5% water content and storage in tight containers at room temperature . These standards may extrapolate to 1,2-Thiazole-4-sulfonamide for industrial applications.

Biological Activity

1,2-Thiazole-4-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1,2-Thiazole-4-sulfonamide is characterized by a thiazole ring substituted with a sulfonamide group. The synthesis typically involves the reaction of thiazole derivatives with sulfonyl chlorides or other sulfonamide precursors. Various studies have reported novel synthetic routes that enhance yield and purity while allowing for the introduction of different substituents on the thiazole ring to optimize biological activity .

Antimicrobial Activity

1,2-Thiazole-4-sulfonamide derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds synthesized with thiazole and sulfonamide moieties displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited enhanced efficacy when used in combination with cell-penetrating peptides, suggesting a potential strategy for overcoming bacterial resistance .

Anticancer Properties

Research indicates that 1,2-thiazole-4-sulfonamide analogs possess notable anticancer activity. A study evaluated several thiazole-sulfanilamide derivatives for their cytotoxic effects on MCF-7 breast cancer cells. One compound (M5) demonstrated an IC50 value of 18.53 µg/ml, comparable to the standard drug cisplatin . These findings highlight the potential of these compounds as candidates for further development in cancer therapy.

Anti-Alzheimer's Activity

Recent investigations into the anti-Alzheimer's potential of thiazole-bearing sulfonamides revealed that certain analogs exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, one analog showed an IC50 value of 0.10 µM for AChE, significantly lower than that of donepezil, a commonly used Alzheimer's medication . This suggests that these compounds could serve as effective alternatives or adjuncts in Alzheimer's treatment.

The biological activity of 1,2-thiazole-4-sulfonamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit AChE and BuChE, which are crucial in Alzheimer's pathology .
  • Cellular Interactions : The ability to penetrate cellular membranes and interact with intracellular targets enhances their therapeutic potential. The incorporation of cell-penetrating peptides has been shown to improve the bioavailability and efficacy of these compounds .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 ValueReference
Study 1M5Anticancer (MCF-7)18.53 µg/ml
Study 2Analog 1Anti-Alzheimer's (AChE)0.10 µM
Study 3Various DerivativesAntibacterialN/A

Q & A

Q. What are the common synthetic routes for preparing 1,2-thiazole-4-sulfonamide derivatives, and what analytical techniques are used for characterization?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using reagents like Lawesson’s reagent, followed by oxidative chlorination to form sulfonyl chloride intermediates. These intermediates are then reacted with amines to yield sulfonamide derivatives . For example, thiazole-bearing sulfonamides are synthesized by refluxing sulfonyl chlorides with hydrazine hydrate in ethanol, forming sulfonohydrazides as intermediates . Characterization Techniques:

  • NMR Spectroscopy : Confirms structural integrity and substituent positions.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometry.
  • Gas Chromatography (GC) : Used for volatile derivatives to assess purity .

Q. How are in vitro antitumor activity assays designed for evaluating 1,2-thiazole-4-sulfonamide derivatives?

Methodological Answer: Assays involve screening against a panel of cancer cell lines (e.g., NCI-60) to determine IC₅₀ values. Compounds are dissolved in DMSO and tested at concentrations ranging from 0.1–100 μM. Cell viability is measured via MTT or SRB assays after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and solvent controls ensure assay validity. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective activity against leukemia and colon cancer cell lines .

Q. Table 1: Example Antitumor Activity Data

Compound IDCell Line (Tested)IC₅₀ (μM)Reference
5-phenyl derivativeHL-60 (Leukemia)2.3
Hybrid quinoxalineHCT-116 (Colon)4.7

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1,2-thiazole-4-sulfonamide derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in experimental conditions, such as:

  • Cell Line Heterogeneity : Genetic differences between cell subclones (e.g., HL-60 vs. K562 leukemias) .
  • Assay Protocols : Differences in incubation time, serum concentration, or readout methods (e.g., MTT vs. ATP-based luminescence).
  • Compound Solubility : DMSO concentration thresholds (>0.1% can induce cytotoxicity).
    Resolution Strategy:
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., log-transformed IC₅₀).
  • Dose-Response Validation : Repeat assays under harmonized conditions.
  • Mechanistic Studies : Use transcriptomics/proteomics to identify target pathways and contextualize activity variations .

Q. What methodologies optimize the reaction conditions for synthesizing 1,2-thiazole-4-sulfonamide analogs with high yields?

Methodological Answer: Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance sulfonohydrazide formation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.
  • Temperature Control : Reflux conditions (40–80°C) balance reaction rate and side-product minimization .
    Case Study:
    Optimization of 3,5-diphenyl-1,2,4-thiadiazole synthesis achieved 85% yield by replacing conventional heating with microwave-assisted methods, reducing reaction time from 12 hours to 30 minutes .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol+20%
CatalystZnCl₂+15%
Heating MethodMicrowave+30%

Q. How can computational docking studies guide the design of 1,2-thiazole-4-sulfonamide hybrids with enhanced bioactivity?

Methodological Answer: Molecular docking against target proteins (e.g., EGFR, tubulin) identifies critical binding interactions. For instance:

  • Quinoxaline-linked hybrids showed strong hydrogen bonding with EGFR’s ATP-binding pocket .
  • Triazole-thiophene derivatives exhibited π-π stacking interactions in tubulin’s colchicine site .
    Workflow:

Protein Preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).

Ligand Docking : Use AutoDock Vina with flexible side chains.

Binding Affinity Analysis : Rank compounds by ΔG values and validate via MD simulations .

Q. What strategies validate the reproducibility of sulfonamide derivative synthesis in independent laboratories?

Methodological Answer:

  • Detailed Protocols : Specify stoichiometry, solvent purity, and equipment (e.g., "reflux at 80°C for 5 h in anhydrous ethanol").
  • Open Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like PubChem .
  • Collaborative Trials : Cross-validate yields/activity via multi-institutional studies, as seen in hybrid quinoxaline-triazole synthesis .

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